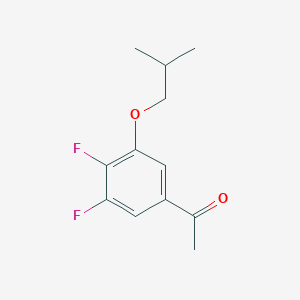
(2R)-2-Ethynyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Ethynyloxane is an organic compound characterized by the presence of an ethynyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethynyloxane typically involves the reaction of oxane derivatives with ethynylating agents under controlled conditions. One common method includes the use of acetylene gas in the presence of a suitable catalyst to introduce the ethynyl group into the oxane ring. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process, making it viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Ethynyloxane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the ethynyl group into an ethyl group, altering the compound’s properties.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce ethyl-substituted oxane compounds.
Scientific Research Applications
(2R)-2-Ethynyloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2R)-2-Ethynyloxane exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Ethynyloxane: The enantiomer of (2R)-2-Ethynyloxane, differing in the spatial arrangement of atoms.
2-Ethynyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of an oxane ring.
2-Ethynyl-1,4-dioxane: Another similar compound with a different ring structure.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the ethynyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(2R)-2-ethynyloxane |
InChI |
InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2/t7-/m0/s1 |
InChI Key |
ZKTKNSXLODIMFZ-ZETCQYMHSA-N |
Isomeric SMILES |
C#C[C@H]1CCCCO1 |
Canonical SMILES |
C#CC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)
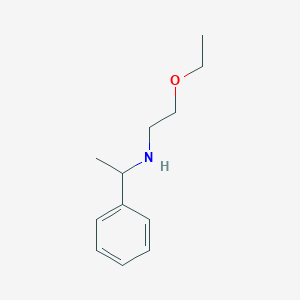
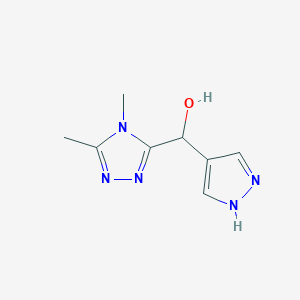
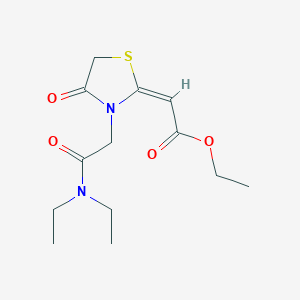

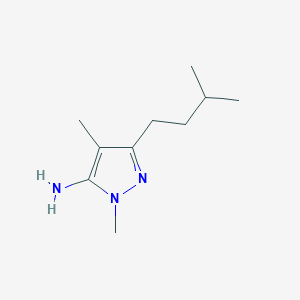
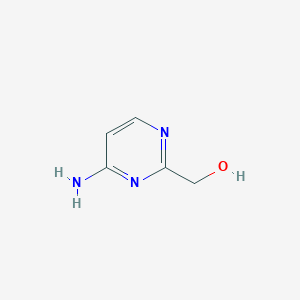
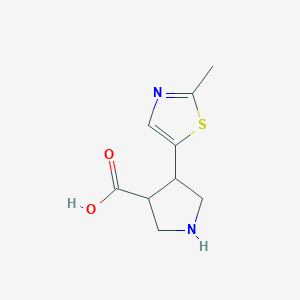
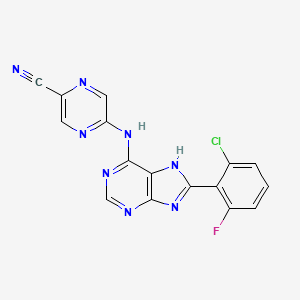

![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13080146.png)
![2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione](/img/structure/B13080150.png)
